

Solubility and stability profile of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1365176

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An In-depth Technical Guide on the Solubility and Stability Profile of **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Imperative in Pharmaceutical Development

The journey of a novel chemical entity from a promising candidate to a viable therapeutic is one of rigorous scientific evaluation. Among the most critical of these early assessments are the determination of its solubility and stability. These are not merely physicochemical data points; they are foundational pillars that dictate the feasibility of formulation, predict bioavailability, and inform storage and handling protocols. This guide provides a comprehensive technical framework for characterizing **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid**, a molecule of significant interest due to its structural motifs, which are common in pharmacologically active compounds.^{[1][2]} By synthesizing established analytical principles with practical, field-proven methodologies, this document aims to empower researchers to generate a robust and reliable profile of this compound, thereby accelerating its developmental pathway.

Molecular Architecture and Physicochemical Landscape

A molecule's behavior is intrinsically linked to its structure. **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid** is a dicarboxylic acid derivative, specifically a malonamic acid, featuring a p-methoxyphenyl substituent.^[3] This architecture presents several key features that govern its solubility and stability:

- Ionizable Carboxylic Acid Group: The terminal carboxylic acid (-COOH) is the primary acidic center. Its pKa will be a dominant factor in aqueous solubility. At pH values above its pKa, the group will deprotonate to the more polar and, typically, more soluble carboxylate anion (-COO⁻).
- Amide Linkage: The amide bond (-CONH-) is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.^{[4][5]}
- Aromatic Ring and Methoxy Group: The methoxyphenyl group imparts a degree of lipophilicity to the molecule. The ether linkage of the methoxy group is generally stable, but the entire aromatic system can be susceptible to oxidative degradation.

DOT Diagram: Chemical Structure of **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid**

Caption: Structure of **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid**.

The Solubility Profile: Gateway to Bioavailability

A compound's ability to dissolve in relevant physiological fluids is a prerequisite for absorption and subsequent therapeutic action. A multi-faceted approach is necessary to fully characterize solubility.

pH-Dependent Aqueous Solubility

Causality: For an ionizable compound like **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid**, solubility in aqueous media is critically dependent on pH. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship. When the pH is below the pKa of the carboxylic acid, the neutral, less polar form predominates, resulting in lower solubility. As the pH rises above the pKa, the molecule converts to its ionized, more polar carboxylate form, leading to a significant increase in solubility.

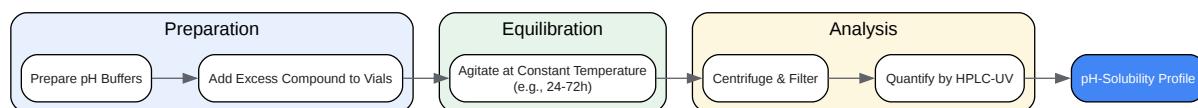
Experimental Protocol: Equilibrium Shake-Flask Method (OECD Guideline 105)

This is the gold-standard method for its simplicity and reliability.

Step-by-Step Methodology:

- **Buffer Preparation:** Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
- **Sample Addition:** Add an excess amount of the solid compound to vials containing each buffer. A visible excess of solid material must remain to ensure saturation is achieved.
- **Equilibration:** Agitate the vials at a controlled temperature (typically 25°C and 37°C) for a sufficient duration (e.g., 24 to 72 hours) to allow the system to reach equilibrium.
- **Phase Separation:** Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding 0.22 µm filter.
- **Quantification:** Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7]
- **Data Reporting:** Report the solubility in units of mg/mL or µg/mL for each pH and temperature.

DOT Diagram: Aqueous Solubility Determination Workflow



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Caption: Workflow for pH-dependent aqueous solubility determination.

Table 1: Predicted Aqueous Solubility Behavior

pH	Predicted Solubility	Scientific Rationale
< 2	Low	The carboxylic acid is fully protonated (neutral form), minimizing polarity and aqueous solubility.
4-5	Increasing	As the pH approaches the pKa of the carboxylic acid, the ratio of ionized to neutral form increases.
> 7	High	The compound exists predominantly as the highly polar and soluble carboxylate salt.

Solubility in Organic and Biorelevant Media

Understanding solubility in organic solvents is vital for process chemistry (e.g., crystallization, purification) and analytical method development.[8] Solubility in biorelevant media, which mimic the composition of human intestinal fluids, provides a more accurate in vitro prediction of in vivo dissolution.

Table 2: Recommended Solvents for Comprehensive Profiling

Solvent Class	Examples	Purpose
Organic Solvents	Methanol, Ethanol, Acetonitrile, DMSO	Purification, formulation, analytical sample preparation.
Biorelevant Media	FaSSIF, FeSSIF	Simulating dissolution in fasted and fed intestinal states.

The Stability Profile: Predicting Shelf-Life and Degradation

Stability testing is essential for identifying degradation pathways and establishing appropriate storage conditions.^{[4][5][9]} Forced degradation studies intentionally expose the drug to harsh conditions to accelerate the degradation process.^{[5][9][10]}

Causality: The chemical stability of **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid** is dictated by its functional groups. The amide linkage is a primary site for potential hydrolytic cleavage, while the electron-rich aromatic ring could be susceptible to oxidation. These studies are mandated by regulatory bodies like the ICH to ensure the development of a stable drug product.^[5]

Experimental Protocol: Forced Degradation Studies (ICH Q1A(R2))

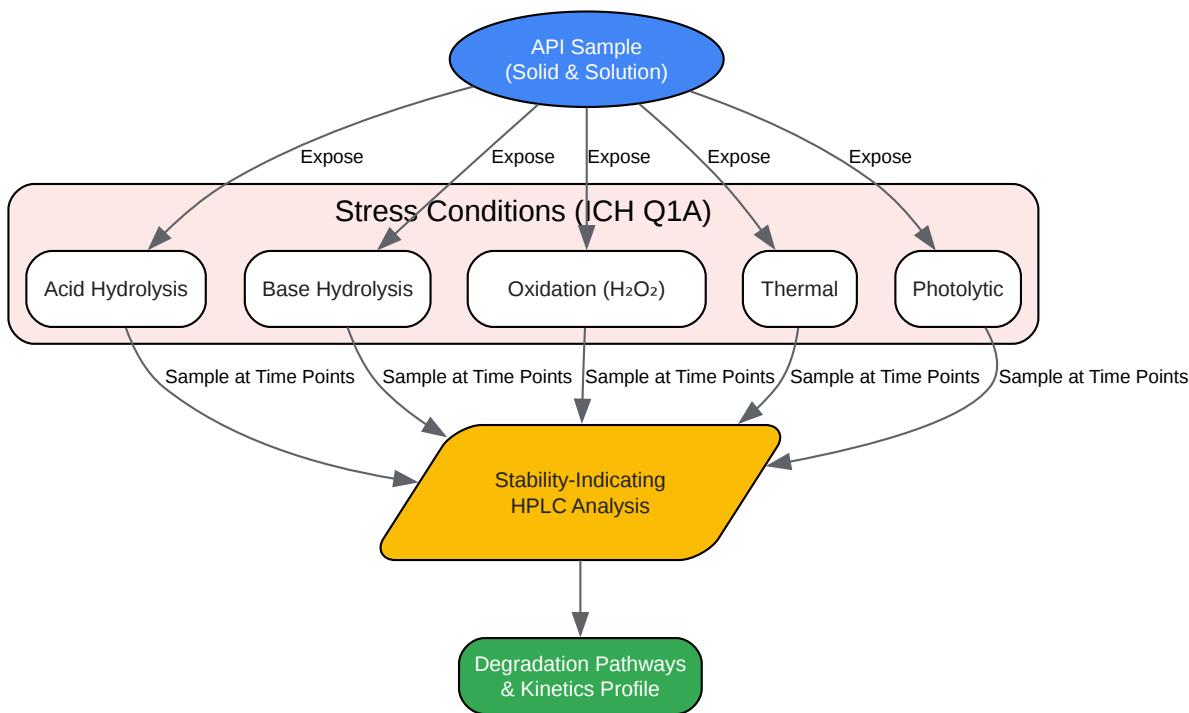
A stability-indicating analytical method (typically HPLC) that can separate the parent compound from all potential degradation products must be developed and validated before initiating these studies.

Step-by-Step Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
- **Stress Conditions:** Expose the compound in both solid and solution states to the following conditions:
 - Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
 - Base Hydrolysis: 0.1 N NaOH at room or elevated temperature.
 - Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
 - Thermal Stress: Dry heat (e.g., 80°C) for the solid compound.
 - Photostability: Exposure to controlled UV and visible light as per ICH Q1B.
- **Time Points:** Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
- **Sample Quenching:** Stop the degradation reaction at each time point. For acid/base hydrolysis, this involves neutralization.

- Analysis: Analyze all samples using the stability-indicating HPLC method. Quantify the remaining parent compound and identify and quantify major degradants.

DOT Diagram: Forced Degradation Study Framework



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Caption: Framework for a comprehensive forced degradation study.

Table 3: Predicted Degradation Pathways

Stress Condition	Predicted Degradation Pathway	Resulting Products
Acid/Base Hydrolysis	Cleavage of the amide bond. [4][5]	p-Anisidine and Malonic acid
Oxidation	Oxidation of the aromatic ring or other susceptible sites.	Hydroxylated or other oxidized species.
Thermal	Potential for decarboxylation of the malonic acid moiety, especially at high temperatures.	2-(4-Methoxyphenylamino)acetic acid and CO ₂

Conclusion: Synthesizing Data for Informed Decision-Making

The comprehensive characterization of **3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid**'s solubility and stability is not an academic exercise but a critical step in de-risking its development. The methodologies outlined in this guide provide a robust, self-validating framework for generating the data required for intelligent formulation design, the establishment of analytical controls, and successful regulatory filings. A thorough understanding of its pH-dependent solubility will guide the selection of appropriate oral dosage forms, while the insights from forced degradation studies will ensure the development of a stable, safe, and effective medicinal product.

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- To cite this document: BenchChem. [Solubility and stability profile of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365176#solubility-and-stability-profile-of-3-4-methoxyphenyl-amino-3-oxopropanoic-acid]

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